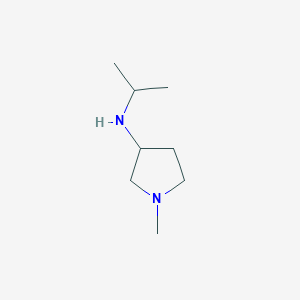

N-Isopropyl-1-methylpyrrolidin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-N-propan-2-ylpyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-7(2)9-8-4-5-10(3)6-8/h7-9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLMGWQXOIZRMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCN(C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Isopropyl 1 Methylpyrrolidin 3 Amine and Its Stereoisomers

Stereoselective Synthesis of Pyrrolidine-3-amine Derivatives

Achieving control over the stereochemistry of the pyrrolidine (B122466) ring and its substituents is crucial for developing enantiomerically pure compounds. Modern synthetic methods have moved beyond classical resolutions to catalytic asymmetric syntheses that can generate the desired stereoisomer with high fidelity. acs.org

Chiral Auxiliary Approaches and Asymmetric Catalysis for Enantiomeric Control

The asymmetric synthesis of chiral pyrrolidines often employs either chiral auxiliaries derived from the chiral pool or sophisticated asymmetric catalytic systems. nih.govacs.org Chiral auxiliaries, often derived from readily available natural products like amino acids, can direct the stereochemical outcome of a reaction, after which the auxiliary is cleaved to yield the enantioenriched product. nih.gov

Asymmetric catalysis, on the other hand, utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This field has seen significant breakthroughs, with pyrrolidine-based structures themselves often acting as organocatalysts. unibo.it For the synthesis of substituted pyrrolidines, strategies include asymmetric azomethine cycloadditions, organocatalytic aza-Michael reactions, and catalytic asymmetric C-H insertion or amination. whiterose.ac.uknih.gov For instance, chiral phosphoric acid catalysts have been successfully used in the enantioselective intramolecular aza-Michael cyclization to form substituted pyrrolidines with high enantioselectivities. whiterose.ac.uk Similarly, iridium-based catalysts have been developed for the asymmetric synthesis of chiral N-heterocycles from diols and primary amines. organic-chemistry.org

| Catalytic Approach | Catalyst/Auxiliary Type | Key Transformation | Typical Enantioselectivity | Ref |

| Organocatalysis | Chiral Phosphoric Acid | Intramolecular aza-Michael | High | whiterose.ac.uk |

| Transition Metal Catalysis | Chiral Iridacycle Complex | Borrowing Hydrogen Annulation | High | organic-chemistry.org |

| Asymmetric Lithiation | (-)-Sparteine | Asymmetric Deprotonation | High | nih.gov |

| Organocatalysis | Diarylprolinol Silyl (B83357) Ethers | Aldehyde Functionalization | High | unibo.it |

Diastereoselective and Enantioselective Reaction Pathways (e.g., (S)-N-Isopropyl-N-methylpyrrolidin-3-amine)

The synthesis of a specific stereoisomer, such as (S)-N-Isopropyl-N-methylpyrrolidin-3-amine, requires carefully designed reaction pathways that control both diastereoselectivity and enantioselectivity. synblock.com One established strategy for related structures involves an asymmetric Michael addition as a key step to set the desired stereocenter. For example, a practical and stereoselective process was developed for N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate for the antibiotic premafloxacin. nih.gov This synthesis hinged on an asymmetric Michael addition to establish a chiral center, followed by a series of transformations including a stereoselective alkylation to construct the final pyrrolidine ring system. nih.gov

Such a strategy could be adapted for the synthesis of (S)-N-Isopropyl-N-methylpyrrolidin-3-amine. The general approach would involve the following key transformations:

Asymmetric Conjugate Addition: An amine containing a chiral auxiliary is added to an α,β-unsaturated ester to create a key stereocenter.

Cyclization: The resulting intermediate undergoes cyclization to form the pyrrolidine ring.

Functional Group Manipulation: Subsequent steps would involve reduction and alkylation to install the N-methyl and N-isopropyl groups.

Reductive Amination Strategies for N-Alkylation and N-Isopropyl Group Incorporation

Reductive amination is a highly versatile and widely used method for the formation of carbon-nitrogen bonds, making it a cornerstone of amine synthesis. wikipedia.orgorganic-chemistry.org The reaction converts a carbonyl group (aldehyde or ketone) to an amine through an intermediate imine, which is then reduced in situ. wikipedia.orgmasterorganicchemistry.com This method is valued in green chemistry for its efficiency and ability to be performed as a one-pot reaction under mild conditions. wikipedia.org

For the synthesis of N-Isopropyl-1-methylpyrrolidin-3-amine, reductive amination can be employed to introduce the isopropyl group onto the 3-amino position of a 1-methylpyrrolidine precursor. The process would typically involve the reaction of 1-methylpyrrolidin-3-amine with acetone to form an intermediate imine, which is then reduced to yield the N-isopropyl group. masterorganicchemistry.comstudy.com

Alternatively, one could start with N-isopropylpyrrolidin-3-amine and introduce the N-methyl group via reductive amination using formaldehyde as the carbonyl source. The sequence of these alkylation steps can often be interchanged. masterorganicchemistry.com

A variety of reducing agents can be used for this transformation, with the choice depending on the substrate's sensitivity and the desired reaction conditions. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are particularly common because they are mild enough to selectively reduce the imine in the presence of the starting carbonyl compound. wikipedia.orgmasterorganicchemistry.com

| Reducing Agent | Abbreviation | Key Features | Ref |

| Sodium Cyanoborohydride | NaBH3CN | Stable in acidic solutions; selectively reduces imines over carbonyls. | wikipedia.org |

| Sodium Triacetoxyborohydride | STAB / NaBH(OAc)3 | Mild and selective; a common alternative to NaBH3CN. | wikipedia.org |

| Sodium Borohydride (B1222165) | NaBH4 | Reduces both imines and carbonyls; requires careful control of conditions. | masterorganicchemistry.com |

| α-Picoline-Borane | Effective in various solvents, including water, and under neat conditions. | organic-chemistry.org | |

| Phenylsilane | PhSiH3 | Used with a copper catalyst for reductive methylation with formic acid. | organic-chemistry.org |

Direct Reductive Coupling Methods for Tertiary Amine Formation

Recent advances in catalysis have provided novel and powerful methods for the synthesis of tertiary amines, which are ubiquitous motifs in pharmaceuticals and bioactive molecules. nih.gov Direct reductive coupling strategies offer an efficient alternative to traditional multi-step sequences.

Iridium-Catalyzed Systems and Grignard Reagents in C–N Bond Formation

A highly innovative strategy for the synthesis of functionalized tertiary amines involves the iridium-catalyzed reductive coupling of tertiary amides with Grignard reagents. nih.govrsc.orgresearchgate.net This method provides a new way to form a carbon-carbon bond alpha to the nitrogen atom, effectively converting an amide into a complex tertiary amine. nih.gov The reaction is typically catalyzed by Vaska's complex, [IrCl(CO)(PPh3)2], in the presence of a hydrosilane reductant such as 1,1,3,3-tetramethyldisiloxane (TMDS). researchgate.netresearchgate.netorgsyn.org

This protocol is notable for its mild conditions, broad substrate scope, and high functional group tolerance. nih.govresearchgate.net It can be applied to a wide variety of tertiary amides (aliphatic, aromatic) and Grignard reagents (alkyl, vinyl, aryl). nih.govresearchgate.net The high chemoselectivity of this transformation makes it suitable for the late-stage functionalization of complex molecules. nih.govresearchgate.net

To synthesize a structure like this compound, one could envision a route starting from a suitably protected 1-methylpyrrolidine-3-carboxylic acid derivative. This would be converted to an N-isopropyl amide, which would then undergo an iridium-catalyzed reductive coupling. However, this specific reaction forms a C-C bond. A more direct application for forming the tertiary amine C-N bonds would be the iridium-catalyzed direct reductive amination of ketones with secondary amines. nih.govnih.gov This approach has been shown to be effective for challenging substrate combinations, such as aliphatic ketones and aliphatic secondary amines, overcoming a previous limitation in the field. nih.gov

| Catalyst System | Reductant | Coupling Partners | Key Features | Ref |

| [IrCl(CO)(PPh3)2] | TMDS | Tertiary Amide + Grignard Reagent | Broad scope, high chemoselectivity, gram-scale possible. | nih.govresearchgate.net |

| Iridium-Diphosphane | H2 | Ketone + Secondary Amine | Overcomes limitations with aliphatic substrates. | nih.gov |

| Iridium-Phosphoramidite | H2 | Ketone + Secondary Amine | Direct asymmetric synthesis of tertiary chiral amines. | nih.gov |

Mechanistic Investigations of Reductive Coupling Reactions

Understanding the mechanism of these catalytic reactions is key to their optimization and broader application. For the iridium-catalyzed reductive coupling of tertiary amides, mechanistic studies have elucidated the key steps in the catalytic cycle. acs.orgnih.gov

The reaction is believed to proceed through the following general pathway:

Hydrosilylation: The iridium catalyst, in the presence of the silane reductant, activates the amide carbonyl group via hydrosilylation. This forms a reactive N,O-silylacetal intermediate. nih.gov

Iminium Ion Formation: The N,O-silylacetal can then be ionized, often with the help of an additive or the reaction conditions, to generate a highly electrophilic iminium ion.

Nucleophilic Attack: The Grignard reagent then acts as the nucleophile, attacking the iminium ion to form the new carbon-carbon bond and generate the final tertiary amine product. nih.gov

Detailed studies have identified specific iridium(V) silyl trihydride complexes as the catalytically active species in some related amide reductions. acs.org This intermediate reduces the amide to a hemiaminal silyl ether, which then ionizes to the iminium ion before being trapped by a nucleophile or further reduced. acs.org This mechanistic insight allows for the rational design of more efficient catalysts and reaction conditions.

Cyclization Reactions for Pyrrolidine Ring Construction and Functionalization

The formation of the five-membered pyrrolidine ring is the cornerstone of synthesizing this compound. Various cyclization strategies can be employed, starting from different acyclic precursors. The choice of method often dictates the potential for stereochemical control and the point at which the substituents are introduced.

One of the most powerful and widely used methods for constructing the pyrrolidine skeleton is through 1,3-dipolar cycloaddition reactions . tandfonline.com This approach typically involves the reaction of an azomethine ylide with an alkene. The azomethine ylide, a nitrogen-based 1,3-dipole, can be generated in situ from the condensation of an α-amino acid with an aldehyde or ketone. By choosing appropriately substituted precursors, this method allows for the direct incorporation of desired functionalities into the pyrrolidine ring during its formation. tandfonline.com

Intramolecular cyclization represents another major pathway. This can be achieved through several routes:

Intramolecular Michael Addition: An amine can add to an α,β-unsaturated system within the same molecule to form the five-membered ring. This method is effective for creating substituted pyrrolidines. tandfonline.com

Reductive Amination of Diketones: A practical approach involves the successive reductive amination of 1,4-dicarbonyl compounds with a primary amine. This reaction, often catalyzed by transition metals like iridium, proceeds via transfer hydrogenation to construct the N-substituted pyrrolidine ring in good to excellent yields. nih.gov

N-Heterocyclization of Primary Amines with Diols: Catalytic methods, for instance using Iridium complexes, can facilitate the N-heterocyclization of primary amines with diols to yield a variety of cyclic amines, including pyrrolidines. organic-chemistry.org

For the synthesis of 3-aminopyrrolidine precursors, natural amino acids serve as valuable chiral starting materials. For instance, L-aspartic acid can be converted into a cyclic N-formyl anhydride, which then undergoes a series of reactions including acylation, esterification, reduction, and ring closure to form the desired (S)-1-benzylpyrrolidin-3-amine intermediate. researchgate.net Similarly, trans-4-hydroxy-L-proline can be used as a starting material, undergoing decarboxylation, protection, sulfonation, and nucleophilic substitution with an azide (followed by reduction) to yield chiral 3-aminopyrrolidine. google.com

Once a suitable 3-aminopyrrolidine or a protected precursor is obtained, the final functionalization steps involve N-alkylation. The introduction of the N-methyl and N-isopropyl groups can be achieved through reductive amination . This process involves reacting the 3-aminopyrrolidine precursor with formaldehyde (for the methyl group) and acetone (for the isopropyl group) in the presence of a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation (H₂/Pd/C). researchgate.netyoutube.com The Eschweiler-Clarke reaction offers a classic method for exhaustive methylation of primary or secondary amines using formic acid and formaldehyde, which could be adapted for the N-methylation step. wikipedia.org

Table 1: Comparison of Selected Cyclization Strategies for Pyrrolidine Synthesis

| Cyclization Strategy | Key Reactants | Typical Conditions | Advantages | Potential Challenges |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Azomethine ylide, Alkene | Varies (thermal, catalytic) | High stereocontrol, convergent | Requires synthesis of precursors |

| Intramolecular Michael Addition | Amines with α,β-unsaturated systems | Base or acid catalysis | Good for substituted pyrrolidines | Precursor synthesis can be linear |

| Reductive Amination of Diketones | 1,4-Diketone, Primary amine | Iridium catalyst, HCOOH, 80°C | High yields, good functional group tolerance | Limited to symmetrical diketones for simple products |

| From Amino Acids (e.g., L-aspartic acid) | L-aspartic acid | Multi-step: anhydride formation, reduction, cyclization | Access to enantiomerically pure products | Multi-step sequence, potential for racemization |

Exploration of Sustainable and Efficient Synthetic Routes for this compound Production

Modern synthetic chemistry places a strong emphasis on sustainability and efficiency, aiming to reduce waste, energy consumption, and the use of hazardous materials. The production of this compound can be optimized by incorporating principles of green chemistry.

A key aspect of a sustainable synthesis is atom and step economy . Multicomponent reactions (MCRs) are exemplary in this regard, as they combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. tandfonline.com Designing an MCR to construct the substituted pyrrolidine core of the target molecule would significantly enhance efficiency by reducing the number of synthetic steps, solvent usage, and purification operations. chemheterocycles.com

The choice of solvents and catalysts is crucial for green synthesis. The use of environmentally benign solvents like water or ethanol is highly desirable. tandfonline.com Recent research has demonstrated that reductive amination can be performed effectively in water using nanomicelle technology, or even under neat (solvent-free) conditions. organic-chemistry.org Furthermore, replacing stoichiometric reagents with catalytic alternatives minimizes waste. For example, catalytic transfer hydrogenation for reductive aminations, using catalysts based on non-precious metals like cobalt or nickel, represents a more sustainable approach than using metal hydride reagents. nih.govorganic-chemistry.orgnih.gov

The use of bio-based starting materials is another cornerstone of sustainable synthesis. As mentioned, chiral amino acids like proline and aspartic acid are excellent, renewable precursors for the enantioselective synthesis of the 3-aminopyrrolidine core. researchgate.netgoogle.com Leveraging the natural chirality of these starting materials avoids the need for chiral resolution or asymmetric catalysts in later steps.

Finally, process efficiency can be enhanced through the use of enabling technologies . Microwave-assisted synthesis and ultrasound irradiation have been shown to accelerate reaction times, increase yields, and reduce energy consumption in the synthesis of pyrrolidine derivatives. tandfonline.com These technologies offer a path to more efficient and scalable production processes.

For the final N-alkylation steps, optimizing the reductive amination process is key. The Eschweiler-Clarke reaction, while classic, uses a large excess of reagents. Modern catalytic approaches using H₂ and a metal catalyst are more atom-economical. The reaction of a 3-(isopropylamino)pyrrolidine precursor with a green methylating agent under catalytic conditions would represent an efficient and sustainable route to the final product.

Table 2: Green Chemistry Approaches Applicable to the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

|---|---|---|

| Atom & Step Economy | Employing one-pot or multicomponent reactions for ring construction. | Reduced waste, fewer purification steps, lower solvent consumption. tandfonline.com |

| Catalysis | Using transition metal catalysts (e.g., Ir, Ni, Co) for cyclization and reductive amination instead of stoichiometric reagents. | Lower waste (E-factor), milder reaction conditions, potential for recyclability. nih.govorganic-chemistry.org |

| Renewable Feedstocks | Synthesizing the pyrrolidine core from natural amino acids like L-aspartic acid or L-proline. | Use of sustainable starting materials, inherent chirality. researchgate.netgoogle.com |

| Benign Solvents/Conditions | Performing reactions in water, ethanol, or under solvent-free conditions. | Reduced environmental impact and worker exposure to hazardous solvents. organic-chemistry.org |

| Energy Efficiency | Utilizing microwave irradiation or sonication to accelerate reactions. | Faster reaction times, lower overall energy consumption. tandfonline.com |

Sophisticated Spectroscopic and Structural Elucidation of N Isopropyl 1 Methylpyrrolidin 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the types and numbers of protons and carbons in the molecule. For N-Isopropyl-1-methylpyrrolidin-3-amine, the ¹H NMR spectrum is expected to show distinct signals for the N-methyl group, the isopropyl group (methine and two diastereotopic methyls), and the protons of the pyrrolidine (B122466) ring. The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom in the structure.

Two-dimensional (2D) NMR experiments are essential for assembling the molecular framework.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, revealing, for instance, the connection between the isopropyl methine proton and its two methyl groups, as well as the connectivity between the protons on the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) couplings between protons and carbons. This is crucial for connecting the N-methyl group to the pyrrolidine ring nitrogen (N1) and the isopropyl group to the exocyclic nitrogen (N3).

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry at the C3 position and the preferred conformation of the five-membered ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on solvent and other conditions.)

| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

| N1-CH₃ | ~2.3 | ~42.0 |

| C2-H₂ | ~2.5 - 2.8 | ~60.0 |

| C3-H | ~3.0 - 3.3 | ~65.0 |

| C4-H₂ | ~1.8 - 2.1 | ~30.0 |

| C5-H₂ | ~2.4 - 2.7 | ~55.0 |

| N3-H | Broad, ~1.5 | - |

| CH(CH₃)₂ | ~2.8 - 3.1 | ~50.0 |

| CH(CH₃)₂ | ~1.1 | ~22.0 |

This compound possesses conformational flexibility, primarily related to the puckering of the pyrrolidin-3-amine ring and potential rotation around the C3-N bond. The pyrrolidine ring can exist in various envelope or twisted conformations that can interconvert.

Dynamic NMR (DNMR) studies, conducted at variable temperatures, can provide insight into these processes. At low temperatures, the rate of interconversion may slow sufficiently on the NMR timescale to allow for the observation of distinct signals for protons in different conformational environments. As the temperature is raised, these signals will broaden and eventually coalesce into time-averaged signals. By analyzing the line shapes of the spectra at different temperatures, it is possible to calculate the activation energy barriers for these conformational changes, providing a quantitative understanding of the molecule's dynamic behavior in solution.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, which allows for the calculation of the elemental formula. The molecular formula for this compound is C₈H₁₈N₂, with a monoisotopic mass of 142.1470 g/mol .

In addition to molecular weight determination, MS provides structural information through the analysis of fragmentation patterns. For aliphatic amines, the predominant fragmentation pathway is α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, resulting in the formation of a stable, resonance-stabilized iminium cation. libretexts.orgyoutube.commiamioh.edu

Key expected fragmentation pathways for this compound include:

Loss of an isopropyl radical: α-cleavage at the exocyclic nitrogen can lead to the loss of an isopropyl group (•CH(CH₃)₂), resulting in a prominent fragment ion.

Loss of a methyl radical: α-cleavage at the endocyclic tertiary amine can result in the loss of the N-methyl group.

Ring cleavage: The pyrrolidine ring can undergo cleavage, typically initiated by α-cleavage adjacent to the ring nitrogen, leading to characteristic fragment ions.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 142 | [C₈H₁₈N₂]⁺• | Molecular Ion (M⁺•) |

| 127 | [M - CH₃]⁺ | Loss of a methyl radical from N1 |

| 99 | [M - C₃H₇]⁺ | Loss of an isopropyl radical from N3 |

| 84 | [C₅H₁₀N]⁺ | α-cleavage of the C2-C3 bond and loss of the side chain |

| 70 | [C₄H₈N]⁺ | Cleavage of the pyrrolidine ring |

X-ray Crystallography for Solid-State Molecular Architecture and Absolute Configuration Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. This technique can precisely determine bond lengths, bond angles, and torsional angles, revealing the exact three-dimensional architecture of the molecule.

For this compound, a crystallographic analysis would:

Unambiguously confirm the connectivity of the atoms.

Determine the precise conformation of the pyrrolidine ring (e.g., C2-endo envelope, C3-exo twist), which is often difficult to ascertain definitively from solution-phase data alone.

Provide detailed information on intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the secondary amine N-H group.

Crucially, if a single enantiomer of the chiral compound is crystallized in a chiral space group, X-ray crystallography using anomalous dispersion can determine its absolute configuration (whether it is the R or S enantiomer) without ambiguity. To date, no public crystal structure for this specific compound appears to be available in crystallographic databases.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Forms

This compound possesses a stereocenter at the C3 position of the pyrrolidine ring, making it a chiral molecule that can exist as a pair of enantiomers (R and S). Chiroptical techniques are sensitive to this chirality.

Electronic Circular Dichroism (ECD) is a spectroscopic method that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govencyclopedia.pub An ECD spectrum provides information about the electronic transitions within the molecule and is highly sensitive to its absolute configuration and conformation.

The experimental ECD spectrum of an enantiomerically pure sample of this compound would exhibit characteristic positive or negative bands (Cotton effects). By comparing the experimentally measured ECD spectrum with a theoretically predicted spectrum, the absolute configuration of the enantiomer can be determined. nih.gov The theoretical spectrum is typically calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT), for a given configuration (R or S). This comparison provides a powerful, non-destructive method for assigning the absolute stereochemistry of chiral molecules in solution. encyclopedia.pub

Theoretical and Computational Chemistry of N Isopropyl 1 Methylpyrrolidin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-Isopropyl-1-methylpyrrolidin-3-amine, these methods illuminate the distribution of electrons and identify regions of the molecule that are likely to engage in chemical reactions.

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to solve the quantum mechanical equations that describe the electronic structure of molecules. DFT, in particular, has become a popular choice due to its balance of accuracy and computational efficiency. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, can be employed to determine the energies and shapes of its molecular orbitals. arabjchem.org

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Furthermore, these calculations provide a detailed picture of the charge distribution across the molecule. By analyzing the atomic charges, it is possible to identify the more electronegative and electropositive centers. In this compound, the nitrogen atoms are expected to carry partial negative charges due to their higher electronegativity, making them nucleophilic centers. The hydrogen atoms bonded to carbon and nitrogen will have partial positive charges.

Table 1: Representative Calculated Electronic Properties for a Pyrrolidine (B122466) Derivative

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | 1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 1.8 D | Measures the overall polarity of the molecule |

Note: The values in this table are illustrative for a molecule of similar size and functionality and are not from a direct computation on this compound.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is generated by calculating the electrostatic potential at the surface of the molecule. Different potential values are represented by different colors. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would be expected to show the most negative potential (red) around the two nitrogen atoms, corresponding to their lone pairs of electrons. nih.gov These regions are the primary sites for protonation and interaction with electrophiles. The areas around the hydrogen atoms, particularly those on the methyl and isopropyl groups, would exhibit a positive potential (blue), making them susceptible to interactions with nucleophiles. The MEP map provides a clear and intuitive guide to the molecule's intermolecular interaction patterns, which is crucial for understanding its behavior in a biological or chemical system. nih.gov

Conformational Analysis and Energy Landscape Mapping

The flexibility of the pyrrolidine ring and the rotational freedom of its substituents give rise to a complex conformational landscape for this compound.

The five-membered pyrrolidine ring is not planar and exists in various puckered conformations, most commonly the "envelope" and "twisted" forms. nih.gov The substituents on the ring influence the relative stability of these conformations. For this compound, the orientation of the isopropyl group and the methyl group on the nitrogen atoms will lead to a number of possible stable conformers.

Computational methods, such as potential energy surface (PES) scans, can be used to explore the different conformations by systematically rotating the rotatable bonds. researchgate.net Following the identification of potential energy minima, geometry optimization calculations using DFT or other high-level methods are performed to find the exact structures of the stable conformers. The relative energies of these conformers can then be calculated, allowing for the determination of the most stable, or ground-state, conformation. The energy barriers between these conformers, known as transition states, can also be calculated to understand the dynamics of conformational changes. researchgate.net

Table 2: Illustrative Relative Energies of Conformers for a Substituted Pyrrolidine

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |

| 1 (Global Minimum) | 0.00 | C-N-C-C = 175° |

| 2 | 1.25 | C-N-C-C = -65° |

| 3 | 2.80 | Ring Pucker = Envelope |

| 4 | 3.50 | Ring Pucker = Twisted |

Note: This table provides a hypothetical energy landscape for a substituted pyrrolidine to illustrate the concept of conformational analysis.

While conformational analysis provides a static picture of stable structures, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its flexibility and interactions with its environment, such as a solvent. ulisboa.pt

For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water) and simulate its movement over nanoseconds or even microseconds. nih.govresearchgate.net The simulation would reveal how the pyrrolidine ring puckers and how the isopropyl and methyl groups rotate and interact with the solvent. This information is crucial for understanding the molecule's effective shape and how it presents itself for interaction with other molecules. The trajectories from MD simulations can also be used to calculate various properties, such as radial distribution functions, to understand the solvation structure around the molecule. ulisboa.pt

Prediction of Chemical Reactivity and Acid-Base Properties

The electronic structure calculations described earlier provide the foundation for predicting the chemical reactivity and acid-base properties of this compound.

The presence of two amine groups, a tertiary amine within the pyrrolidine ring and a secondary amine with an isopropyl group, makes the molecule basic. The pKa values of these amines can be computationally predicted. The nitrogen of the pyrrolidine ring is a tertiary amine, while the exocyclic nitrogen is a secondary amine. Generally, the basicity of amines is influenced by electronic and steric effects. acs.orgnih.gov Computational methods can calculate the proton affinity of each nitrogen atom, which is the negative of the enthalpy change for the protonation reaction in the gas phase. In solution, solvation effects are critical and can be modeled using implicit or explicit solvent models. The calculated pKa values would indicate which nitrogen is more likely to be protonated at a given pH.

The reactivity of the molecule towards various reagents can also be predicted. The HOMO and LUMO distributions indicate the likely sites for oxidation and reduction, respectively. The MEP map highlights the nucleophilic (nitrogen atoms) and electrophilic (hydrogen atoms) sites. nih.gov These predictions are invaluable for understanding the molecule's role in chemical reactions and its potential metabolic pathways. For instance, the nucleophilic nitrogen atoms would be expected to react with electrophiles such as alkyl halides or carbonyl compounds.

Quantification of Molecular Basicity and Nucleophilicity using Information-Theoretic Approaches

The basicity and nucleophilicity of amines are fundamental properties that dictate their chemical reactivity. Computational chemistry offers powerful tools to quantify these characteristics. Information-theoretic approaches, grounded in density functional theory, have emerged as a robust method for creating accurate quantitative models of molecular basicity. pku.edu.cn This methodology utilizes various descriptors derived from the molecule's electron density, such as Shannon entropy, Fisher information, and information gain, to predict experimental pKₐ values. pku.edu.cn According to the foundational theorems of density functional theory, these electron density functionals contain all the necessary information to determine the physio-chemical properties of a molecule in its ground state, including its acidity and basicity. pku.edu.cn

While a specific analysis of this compound using this approach is not documented, the principles can be readily applied. The molecule features two basic nitrogen centers: a tertiary amine within the pyrrolidine ring (N-1) and a secondary amine in the side-chain at the 3-position. The basicity of amines is influenced by several factors, including electronic and steric effects. chemistrysteps.commasterorganicchemistry.com Alkyl groups are generally electron-donating, which increases the electron density on the nitrogen atom and enhances basicity. chemistrysteps.comlibretexts.org Therefore, both nitrogen atoms in this compound are expected to be significantly basic.

Studies on analogous compounds provide insight into the expected values. Pyrrolidine itself exhibits good basic properties, with the pKₐ of its conjugate acid (pKₐH) being approximately 11.3. researchgate.net Computational and experimental studies on a range of substituted pyrrolidines used as organocatalysts show that their pKₐH values in acetonitrile (B52724) typically fall within the range of 16 to 20. researchgate.net The nucleophilicity of pyrrolidines is also notable; their 'tied-back' cyclic structure can make them better nucleophiles than their acyclic counterparts like diethylamine. researchgate.net However, for pyrrolidine derivatives, a strong correlation between Brønsted basicity and nucleophilicity is not always observed. researchgate.net

| Compound | pKₐH in CH₃CN |

|---|---|

| Pyrrolidine | 19.58 |

| (S)-2-(Trifluoromethyl)pyrrolidine | 12.6 |

| (S)-2-(Diphenyl(trimethylsiloxy)methyl)pyrrolidine | 17.2 |

| (S)-Pyrrolidin-2-ylmethanol | 18.4 |

Modeling of Reaction Pathways and Energy Barriers

Computational modeling is a critical tool for elucidating the complex reaction mechanisms available to molecules like this compound. nih.gov By calculating the potential energy surface for a given reaction, chemists can identify the structures of intermediates and transition states, thereby determining the reaction pathways and their associated energy barriers. acs.org

A relevant example is the B(C₆F₅)₃-catalyzed dehydrogenation of pyrrolidines to form pyrroles, which has been investigated through detailed computational studies. acs.org The proposed mechanism involves an initial hydride abstraction from the carbon alpha to the pyrrolidine nitrogen by the borane (B79455) catalyst. acs.org This step proceeds over a relatively low energy barrier to form an iminium borohydride (B1222165) intermediate. acs.org Subsequent steps involve deprotonation and a second hydride abstraction event to yield the final pyrrole (B145914) product. acs.org The Gibbs free energy profile for this reaction highlights the energetic cost of each step.

| Reaction Step | Description | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| TS1 | First α-hydride abstraction | 17.8 |

| TS2 | Second α-hydride abstraction | 23.5 |

| TS3 | γ-hydride abstraction | 24.3 |

Another computationally studied reaction is the dehydrogenation of pyrrolidine borane, a compound with potential for chemical hydrogen storage. whiterose.ac.uk Theoretical calculations of this process show that an uncatalyzed reaction has a high activation barrier, suggesting that simple dissociation of the complex may be favored over dehydrogenation. whiterose.ac.uk However, when the reaction is catalyzed, for instance by a BH₃ molecule, the energy barrier for hydrogen release is significantly reduced, making the pathway more favorable. whiterose.ac.uk These examples demonstrate how computational modeling can predict the feasibility of different reaction pathways and the influence of catalysts.

Computational Studies of Intermolecular Interactions and Host-Guest Chemistry

The field of supramolecular chemistry investigates complex chemical systems formed by the association of two or more chemical species held together by non-covalent intermolecular forces. researchgate.net Host-guest chemistry, a central concept in this field, relies on molecular recognition, where a larger 'host' molecule selectively binds a smaller 'guest' molecule or ion. researchgate.net

Analysis of Hydrogen Bonding and Proton-Bound Species in Supramolecular Environments

Hydrogen bonding is a critical non-covalent interaction that governs the structure and stability of supramolecular assemblies. This compound is well-equipped to participate in such interactions. The secondary amine (N-H) group can act as a hydrogen bond donor, while both nitrogen atoms possess lone pairs, making them effective hydrogen bond acceptors. nih.gov Upon protonation, the resulting ammonium (B1175870) cations become very strong hydrogen bond donors.

Computational studies are invaluable for characterizing these interactions. For instance, a combined experimental and quantum chemical study of 2-pyrrolidinone (B116388) (a structural analogue) revealed the complex hydrogen-bonding networks it forms in solution. nih.gov These calculations were able to assign specific spectroscopic features to various structures, including monomers, singly and doubly hydrogen-bonded dimers, and longer hydrogen-bonded chains. nih.gov

The potential for intramolecular hydrogen bonding also exists, particularly in the protonated form of this compound. A computational analysis of 2-isopropylaminoethanol, which contains a secondary amine and a hydroxyl group, found that an intramolecular O–H···N hydrogen bond was present in its most stable conformers. uc.pt This suggests that in a protonated state, a proton could be shared between the two nitrogen atoms of this compound, forming a stable, internally hydrogen-bonded structure.

Chemical Reactivity and Derivatization Strategies for N Isopropyl 1 Methylpyrrolidin 3 Amine

Reactions Involving the Tertiary Amine Moiety

The nitrogen atom in the pyrrolidine (B122466) ring is a tertiary amine, characterized by its nucleophilicity and basicity due to the lone pair of electrons. nih.gov This makes it a prime site for various chemical transformations.

Tertiary amines readily react with alkyl halides in a classic SN2 reaction, known as the Menshutkin reaction, to form quaternary ammonium (B1175870) salts. mdpi.com In this process, the nucleophilic nitrogen atom of N-Isopropyl-1-methylpyrrolidin-3-amine attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), displacing the halide and forming a new carbon-nitrogen bond. The resulting product is a positively charged quaternary ammonium salt, with the halide acting as the counter-ion.

The reaction is typically performed in polar aprotic solvents which help to stabilize the resulting ionic product. mdpi.com This quaternization introduces a permanent positive charge onto the nitrogen atom, significantly altering the molecule's physical and chemical properties. A variety of alkylating agents can be employed to generate a diverse library of ammonium salts from the parent amine.

| Alkylating Agent | Product |

| Methyl Iodide (CH₃I) | N-Isopropyl-1,1-dimethylpyrrolidin-3-aminium iodide |

| Ethyl Bromide (CH₃CH₂Br) | N-Ethyl-N-isopropyl-1-methylpyrrolidin-3-aminium bromide |

| Benzyl Chloride (C₆H₅CH₂Cl) | N-Benzyl-N-isopropyl-1-methylpyrrolidin-3-aminium chloride |

This table illustrates potential quaternization reactions for this compound with various alkylating agents.

The tertiary amine of this compound can be oxidized to form an N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This transformation converts the pyramidal nitrogen into a tetrahedral N-oxide, introducing a formal positive charge on the nitrogen and a negative charge on the oxygen.

This N-oxide intermediate is a key precursor for N-demethylation, a crucial transformation in synthetic chemistry. nih.gov The non-classical Polonovski reaction, for instance, can achieve N-demethylation. This process often involves the formation of the N-oxide, followed by treatment with a reagent like ferrous sulfate (B86663) (FeSO₄) or an acylating agent, which facilitates the elimination of the methyl group, often as formaldehyde, to yield the corresponding secondary amine, N-isopropylpyrrolidin-3-amine. google.com Modern variations of demethylation can also use reagents like ethyl chloroformate. wikipedia.org This two-step pathway provides a reliable method for removing the N-methyl group while leaving the N-isopropyl group intact. google.comwikipedia.org

Functionalization of the Pyrrolidine Ring System

Beyond the reactivity of the nitrogen atom, the C-H bonds of the pyrrolidine ring offer opportunities for derivatization, particularly through modern synthetic methods.

Recent advances in organometallic chemistry have enabled the direct functionalization of otherwise inert C–H bonds. For pyrrolidine systems, palladium-catalyzed C–H arylation has been shown to be effective, particularly at the C4 position. acs.org These reactions often require a directing group to guide the metal catalyst to a specific C-H bond, thereby ensuring regioselectivity. acs.org While this compound lacks an intrinsic directing group, one could be synthetically installed to direct functionalization to a desired position.

Furthermore, redox-neutral methods allow for the functionalization at the α-position (C2 and C5) of the nitrogen atom. nih.govrsc.orgrsc.org These reactions can proceed through the formation of an iminium ion intermediate, which is then attacked by a nucleophile. rsc.orgrsc.org This strategy has been used to synthesize unsymmetrically 2,5-disubstituted pyrrolidines. nih.gov The presence of substituents on the pyrrolidine ring can influence the stereochemical outcome of these reactions. acs.org

Direct electrophilic substitution, a hallmark of aromatic rings like pyrrole (B145914), is not a viable pathway for the saturated pyrrolidine ring of this compound. libretexts.orgaklectures.com The pyrrolidine ring is not aromatic and lacks the π-electron system necessary to stabilize the intermediates of such reactions. The electron density in pyrrolidine is concentrated on the nitrogen atom, making it the primary site for electrophilic attack (protonation or alkylation), rather than the ring carbons. libretexts.orgwikipedia.org

Similarly, direct nucleophilic substitution on the ring carbons is not feasible as there are no inherent leaving groups. However, functionalization of the ring can be achieved through multi-step sequences. For example, hydroxylation of the ring via C-H activation could introduce a hydroxyl group, which could then be converted into a better leaving group (e.g., a tosylate) to enable subsequent nucleophilic substitution.

Synthesis of Novel Derivatives and Analogs for Expanding Chemical Diversity

The reactivity patterns described above provide a versatile toolkit for the synthesis of novel derivatives of this compound. Expanding the chemical diversity of this scaffold can be achieved by systematically applying these derivatization strategies.

A strategic approach would involve using the foundational reactions to create a variety of analogs. For instance, quaternization with a wide array of alkyl and aryl halides can generate a library of quaternary ammonium salts with differing steric and electronic properties. mdpi.com Similarly, employing a range of aryl boronic acids or other coupling partners in palladium-catalyzed C-H functionalization reactions could yield a diverse set of C4-aryl substituted pyrrolidines. acs.org The synthesis of such derivatives is a common strategy for exploring structure-activity relationships in drug discovery. nih.gov

The following table summarizes potential derivatization strategies and the resulting classes of analogs:

| Strategy | Reaction Type | Reagents | Resulting Analog Class |

| N-Quaternization | SN2 | Alkyl/Aryl Halides (R-X) | Quaternary Ammonium Salts |

| N-Demethylation | Oxidation/Elimination | 1. m-CPBA; 2. FeSO₄ | N-H Secondary Amines |

| C-H Arylation | Pd-catalyzed Cross-Coupling | Aryl Boronic Acids, Pd Catalyst | C-Aryl Pyrrolidines |

| α-Arylation | Redox-Neutral C-H Functionalization | Quinone Monoacetal, Aryl Nucleophiles | α-Aryl Pyrrolidines rsc.org |

This table outlines key strategies for creating diverse analogs from this compound.

By combining these methods, more complex derivatives can be accessed. For example, a C-H arylated derivative could subsequently undergo N-quaternization, leading to a molecule functionalized at two distinct sites. This systematic exploration of chemical space allows for the fine-tuning of molecular properties for various applications.

Mechanistic Studies of Reactions Involving this compound

Detailed mechanistic studies, such as kinetic or computational analyses, focusing specifically on this compound are not extensively documented in publicly available literature. However, the reactivity of this compound can be reliably inferred from well-established principles of organic chemistry governing secondary amines and related heterocyclic systems. The key mechanistic aspects of its reactions are dictated by the nucleophilic character of the nitrogen atom and the steric and electronic effects of its substituents.

The core of its reactivity lies in the lone pair of electrons on the secondary amine nitrogen, which acts as a nucleophile. chemguide.co.uk The presence of both an isopropyl group and a methyl group on the nitrogen, in addition to its attachment to the pyrrolidine ring, introduces significant steric hindrance. This bulkiness can influence the rate and feasibility of its reactions compared to less hindered secondary amines. masterorganicchemistry.com For instance, while the nucleophilicity of amines generally increases from primary to secondary due to the electron-donating effect of alkyl groups, excessive steric hindrance in tertiary amines can reduce their nucleophilicity. masterorganicchemistry.com this compound, being a secondary amine with bulky substituents, represents an intermediate case.

Mechanisms for its principal reactions can be described as follows:

Alkylation: The N-alkylation of a secondary amine like this compound with an alkyl halide proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. mdpi.com The amine's nitrogen atom attacks the electrophilic carbon of the alkyl halide, leading to the formation of a trialkylammonium salt as a transition state, which then gets deprotonated to yield the tertiary amine product. mdpi.com This reaction can be difficult to control, as the resulting tertiary amine may still be nucleophilic enough to react further, potentially leading to a quaternary ammonium salt. chemguide.co.uk A more controlled method for alkylation is reductive amination, where the amine reacts with an aldehyde or ketone to form an iminium ion, which is then reduced. masterorganicchemistry.com

Acylation: The reaction with acyl chlorides or acid anhydrides is a nucleophilic acyl substitution. chemguide.co.uk The mechanism involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate. This unstable intermediate then collapses, expelling the leaving group (e.g., a chloride ion) to form a protonated amide. A base, which could be another molecule of the amine, then deprotonates this species to yield the final N,N-disubstituted amide.

Reaction as a Base: Like other simple alkyl amines, this compound is a weak base. masterorganicchemistry.com The lone pair on the nitrogen can accept a proton from an acid in a standard acid-base reaction. The basicity is influenced by the electron-donating nature of the attached alkyl groups, which stabilize the resulting conjugate acid.

Computational studies on related but different secondary amines in N-nitrosation reactions have employed Density Functional Theory (DFT) to explore activation energies and the impact of electronic and steric effects on reaction pathways. elifesciences.org Similar computational approaches could, in theory, be applied to this compound to precisely model its transition states and reaction energy profiles for various transformations. Such studies would elucidate the specific influence of the isopropyl and N-methyl-pyrrolidinyl groups on the nitrogen's reactivity. For example, studies on the addition of secondary amines to activated triple bonds suggest that the reaction can proceed through a stepwise mechanism, where the rate-determining step is the initial nucleophilic attack, a process sensitive to steric hindrance. koreascience.kr

Illustrative Derivativatization Strategies

The derivatization of this compound primarily involves reactions targeting the secondary amine functional group. Common strategies include acylation, sulfonylation, and further alkylation. Below is a table of potential derivatization reactions based on the known reactivity of secondary amines.

| Reaction Type | Reagent Class | Product Class | General Mechanism |

| Acylation | Acyl Halides (e.g., Acetyl chloride) | N,N-disubstituted Amide | Nucleophilic Acyl Substitution |

| Sulfonylation | Sulfonyl Halides (e.g., Tosyl chloride) | N,N-disubstituted Sulfonamide | Nucleophilic Acyl Substitution |

| Alkylation | Alkyl Halides (e.g., Methyl iodide) | Tertiary Amine Salt | Nucleophilic Substitution (S_N2) |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Tertiary Amine | Imine/Iminium formation followed by reduction |

| Michael Addition | α,β-Unsaturated Carbonyls | β-Amino Carbonyl Compound | Conjugate Addition |

Applications of N Isopropyl 1 Methylpyrrolidin 3 Amine in Advanced Chemical Synthesis

Role as a Chiral Ligand and Auxiliary in Asymmetric Catalysis

Chiral pyrrolidines have taken a leading position as organocatalysts and ligands for metal-catalyzed transformations. nih.gov Their rigid, five-membered ring structure provides a well-defined stereochemical environment, which is essential for inducing enantioselectivity in chemical reactions. The presence of nitrogen atoms allows them to coordinate effectively with metal centers or to function as organocatalysts through enamine or iminium ion intermediates. rsc.org

Ligand Design Principles for Enhanced Catalytic Activity and Selectivity

The effectiveness of a chiral ligand is determined by its structural and electronic properties, which can be fine-tuned to optimize catalytic performance. For pyrrolidine-based ligands, several design principles are employed to enhance activity and selectivity:

Steric Hindrance: Introducing bulky substituents on the pyrrolidine (B122466) ring or on the coordinating nitrogen atoms can create a well-defined chiral pocket around the metal center. This steric bulk helps to control the orientation of the substrate as it approaches the catalyst, thereby dictating the stereochemical outcome. wiley.com

Electronic Effects: The electronic properties of the ligand can be modified to influence the reactivity of the metal center. For example, electron-donating groups on the ligand can increase the electron density on the metal, which may enhance its catalytic activity in certain oxidative addition steps. illinois.edu

Rigidity and Conformation: A rigid ligand scaffold, like that of pyrrolidine, reduces the number of possible conformations, leading to a more predictable and ordered transition state. This rigidity is a key feature of many "privileged chiral ligands" that are effective across a wide range of reactions. wiley.com

Bifunctionality: Incorporating additional functional groups that can engage in secondary interactions (e.g., hydrogen bonding) with the substrate can further stabilize the desired transition state, leading to higher enantioselectivity. nih.gov For example, the introduction of a trifluoromethanesulfonamide (B151150) (–NHTf) group can provide a hydrogen-bond-donating site to orient the substrate. nih.gov

Utilization as a Building Block in the Construction of Complex Organic Molecules

The pyrrolidine motif is a privileged structure found in approximately 60% of FDA-approved small molecule drugs. researchgate.net Consequently, substituted pyrrolidines like N-Isopropyl-1-methylpyrrolidin-3-amine are valuable building blocks in synthetic and medicinal chemistry. enamine.net They provide a three-dimensional, sp³-hybridized core that is desirable for creating drug-like molecules with improved pharmacological profiles compared to flat, aromatic systems. researchgate.net

While specific multi-step syntheses starting directly from this compound are not detailed in the surveyed literature, closely related structures serve as key intermediates in the synthesis of important pharmaceutical agents. For example, the related compound N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine was a key intermediate in the development of premafloxacin, an antibiotic for veterinary use. nih.gov The synthesis demonstrates how a pre-formed chiral pyrrolidine core can be incorporated into a larger, more complex molecule.

Modern catalytic methods continue to expand the utility of the pyrrolidine scaffold. Palladium-catalyzed hydroarylation of N-alkyl pyrrolines, for instance, provides a direct route to 3-aryl pyrrolidines, which are potent ligands for serotonin (B10506) and dopamine (B1211576) receptors. researchgate.net Such methods underscore the value of having access to a diverse range of substituted pyrrolidine building blocks to generate libraries of complex molecules for drug discovery.

Application as a Lewis Base or Brønsted Base in Organic Reactions for Reaction Control

Amines are fundamental organic bases, capable of acting as both Brønsted bases (proton acceptors) and Lewis bases (electron-pair donors). msu.edu this compound, possessing two nitrogen atoms with lone pairs, fits this profile. The nitrogen within the ring is a tertiary amine, while the exocyclic nitrogen is a secondary amine.

As a Brønsted Base: Simple alkyl amines typically have pKₐ values for their conjugate acids in the range of 9.5 to 11.0, making them effective bases for deprotonating a variety of acidic protons in organic reactions. msu.edu They can be used to neutralize acidic byproducts or to catalyze reactions that require a basic environment.

As a Lewis Base/Nucleophile: The lone pair of electrons on the nitrogen atoms also allows the molecule to act as a nucleophile. Amines readily react with electrophiles such as alkyl halides and carbonyl compounds. msu.edu In catalysis, chiral amines can act as nucleophilic catalysts, forming transient covalent intermediates with substrates to activate them for subsequent reactions.

While specific applications of this compound for reaction control were not found, the general reactivity of amines is well-established. For example, tertiary amines are often used as non-nucleophilic bases to scavenge acid produced during a reaction, while secondary amines can participate directly in reactions such as enamine formation with aldehydes and ketones. msu.edu

Development of Novel Catalytic Systems Utilizing Pyrrolidine-Based Scaffolds

The versatility of the pyrrolidine scaffold continues to inspire the development of new and innovative catalytic systems. nih.govbohrium.com Research is ongoing to expand the types of reactions that can be catalyzed and to improve the efficiency and selectivity of existing methods.

Recent advancements include:

Borane-Catalyzed Dehydrogenation: A novel method using B(C₆F₅)₃ as a catalyst enables the direct dehydrogenation of pyrrolidines to form pyrroles. acs.org This transformation allows pyrrolidines to serve as stable synthons for pyrroles, which can be "unmasked" at a late stage in a synthetic sequence. acs.org

Titanium-Catalyzed Carbocyclization: Low-valent titanium complexes have been used to catalyze the carbocyclization of allylpropargyl amines to produce substituted pyrrolidines, demonstrating a method for constructing the pyrrolidine ring itself. nih.gov

Iridium-Catalyzed N-Heterocyclization: Chiral iridium complexes have been developed to catalyze the "borrowing hydrogen" annulation of racemic diols and primary amines to directly form chiral N-heterocycles, including pyrrolidines. organic-chemistry.org

Emerging Trends and Future Research Directions

Development of More Sustainable and Atom-Economical Synthetic Routes

The chemical industry is increasingly focused on "green chemistry" principles, prioritizing processes that are both efficient and environmentally benign. For pyrrolidine (B122466) synthesis, this translates to a move away from harsh reagents and multi-step procedures towards more sustainable alternatives.

Future research on the synthesis of N-Isopropyl-1-methylpyrrolidin-3-amine will likely focus on atom-economical methods that maximize the incorporation of starting materials into the final product. scholarscentral.com This includes the exploration of catalytic cycles that minimize waste. For instance, methods for the synthesis of N-methylpyrrolidine using environmentally friendly water as a solvent and inexpensive catalysts like potassium carbonate are being explored. researchgate.net Such approaches, if adapted for this compound, would offer significant advantages in terms of cost and environmental impact.

Another promising avenue is the use of readily available precursors and catalytic systems that promote high atom economy. For example, the synthesis of functionalized pyrroles from aziridines demonstrates a highly efficient approach to building the pyrrolidine ring system. mdpi.com Adapting such strategies could lead to novel and efficient syntheses of this compound and its derivatives.

Table 1: Comparison of Synthetic Strategies for Pyrrolidine Derivatives

| Synthetic Method | Key Features | Potential Application to this compound |

| Classical Synthesis | Often involves multi-step reactions, use of stoichiometric reagents, and generation of significant waste. | Traditional, but less sustainable approach. |

| Green Synthesis | Employs environmentally benign solvents (e.g., water), and recyclable catalysts. researchgate.net | A more sustainable and cost-effective manufacturing process. |

| Atom-Economical Synthesis | Maximizes the incorporation of atoms from reactants into the final product, often through catalytic cycloadditions or multicomponent reactions. mdpi.comtandfonline.com | Highly efficient routes that minimize waste and improve overall yield. |

| Electrochemical Synthesis | Utilizes electricity to drive chemical reactions, often under mild conditions. chemistryviews.org | A modern, sustainable approach that can be powered by renewable energy. |

Exploration of Novel Catalytic Applications and Mechanistic Insights

Pyrrolidine-based molecules are well-established as effective organocatalysts for a variety of chemical transformations. nih.govmdpi.com The unique stereoelectronic properties of the pyrrolidine ring, which can be fine-tuned through substitution, make it a versatile scaffold for catalyst design.

Future research will likely explore the potential of this compound and its analogs as catalysts or ligands in asymmetric synthesis. The presence of a chiral center and multiple nitrogen atoms suggests potential applications in reactions such as aldol (B89426) and Mannich reactions, or as ligands for transition metal-catalyzed processes. nih.gov

Detailed mechanistic studies will be crucial to unlocking the full catalytic potential of this compound. Understanding the reaction pathways, identifying key intermediates, and elucidating the role of the catalyst in the transition state will enable the rational design of more efficient and selective catalytic systems. acs.orgacs.orgnih.gov Techniques such as in-situ spectroscopy and computational modeling will be invaluable in these endeavors.

Advancements in Computational Modeling for Predictive Chemistry and High-Throughput Screening

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.gov For this compound, computational modeling can accelerate research and development in several key areas.

Predictive chemistry, powered by machine learning and quantum mechanical calculations, can be used to forecast the properties and reactivity of new derivatives. rsc.org This allows for the in-silico design of molecules with desired characteristics, reducing the need for extensive and time-consuming experimental synthesis and testing. For example, Density Functional Theory (DFT) can be employed to model reaction mechanisms and predict the stereoselectivity of catalytic reactions involving pyrrolidine-based catalysts. nih.govabu.edu.ng

High-throughput screening (HTS) of virtual compound libraries is another area where computational methods can make a significant impact. embl.orgnih.govthermofisher.com By creating a virtual library of derivatives based on the this compound scaffold, it is possible to rapidly screen for potential activity against a wide range of biological targets. This can help to identify promising lead compounds for further investigation. upenn.edu

Table 2: Computational Approaches for Pyrrolidine Research

| Computational Method | Application | Relevance to this compound |

| Quantum Mechanics (e.g., DFT) | Elucidation of reaction mechanisms, prediction of spectroscopic properties, and calculation of electronic structure. abu.edu.ngacs.org | Understanding reactivity, catalytic potential, and spectroscopic signatures. |

| Molecular Dynamics (MD) Simulations | Studying the conformational dynamics and interactions of molecules with their environment. | Predicting binding modes to biological targets and understanding solvent effects. |

| Machine Learning (ML) | Development of predictive models for properties, activity, and reaction outcomes. rsc.org | Accelerating the discovery of new derivatives with desired functionalities. |

| Virtual High-Throughput Screening (vHTS) | Rapid in-silico screening of large compound libraries against biological targets. | Identifying potential therapeutic applications for novel derivatives. |

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The transition from batch to continuous flow processing is a major trend in the chemical industry, offering advantages in terms of safety, efficiency, and scalability. acs.orgnih.gov Flow chemistry is particularly well-suited for the synthesis of fine chemicals and pharmaceutical intermediates.

The integration of this compound synthesis into a continuous flow process could enable more efficient and scalable production. chemistryviews.org Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. acs.orgacs.org Furthermore, the development of automated synthesis platforms can streamline the production of libraries of derivatives for screening and optimization studies. nih.gov

Discovery of Structure-Activity Relationships for Chemical Functionality in New Reaction Paradigms

Understanding the relationship between a molecule's structure and its chemical activity is fundamental to the design of new functional molecules. For this compound, systematic studies to elucidate its structure-activity relationships (SAR) will be critical for unlocking its potential. researchgate.netmdpi.com

This will involve the synthesis of a series of analogs with systematic variations in their structure, followed by the evaluation of their performance in various applications, such as catalysis or biological assays. For example, modifying the substituents on the pyrrolidine ring and the isopropylamine (B41738) side chain could have a significant impact on the molecule's properties and reactivity. nih.govacs.org These studies will provide valuable insights into the key structural features responsible for its chemical functionality and guide the design of new and improved derivatives.

Q & A

Q. What are the established synthetic routes for N-Isopropyl-1-methylpyrrolidin-3-amine, and what catalysts or conditions optimize yield?

this compound can be synthesized via nucleophilic substitution or reductive amination. A method adapted from copper-catalyzed C–N coupling (used for structurally similar amines) involves:

- Reagents : Cyclopropanamine derivatives, cesium carbonate (base), copper(I) bromide (catalyst), and polar aprotic solvents like DMSO .

- Conditions : Reactions proceed at 35°C for 48 hours, yielding ~17–20% after purification via chromatography .

- Optimization : Increasing catalyst loading (e.g., 10 mol% CuBr) and using microwave-assisted heating may improve reaction rates and yields.

Q. How should researchers characterize this compound’s purity and structural integrity?

Key analytical methods include:

- NMR Spectroscopy : and NMR verify substituent positions and stereochemistry. For example, pyrrolidine ring protons resonate at δ 2.5–3.5 ppm, while isopropyl groups show split signals near δ 1.0–1.5 ppm .

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ at m/z 215 for related pyrrolidinamines) .

- Chiral HPLC : To resolve enantiomeric impurities (critical for (R)- or (S)-isomers), use columns like Chiralpak IA with hexane:isopropanol mobile phases .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropyl and methyl groups influence reactivity in catalytic applications?

- Steric Hindrance : The isopropyl group at the pyrrolidine nitrogen restricts access to the amine lone pair, reducing nucleophilicity in SN2 reactions. This is evidenced by slower alkylation rates compared to unsubstituted pyrrolidines .

- Electronic Effects : Methyl substitution at the 1-position stabilizes the pyrrolidine ring via inductive effects, altering pKa (predicted ~9.5–10.5 for the amine) and affecting ligand-metal coordination in catalysis .

Q. What strategies mitigate enantiomeric contamination during asymmetric synthesis?

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to enforce stereoselectivity during reductive amination .

- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) can enrich enantiomers. For example, Candida antarctica lipase B selectively acetylates one enantiomer with >90% ee .

Q. How can researchers resolve contradictions in toxicological data for this compound?

While acute toxicity data are limited, safety protocols should align with structurally similar amines:

- Acute Toxicity : Classified as Category 4 (LD50 > 500 mg/kg, oral) based on analog data. Use P95 respirators and avoid dermal exposure .

- Mutagenicity : Ames tests for related pyrrolidines show negative results, but in silico predictions (e.g., Derek Nexus) recommend testing for nitrosamine impurities .

Methodological Tables

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Condition Range | Impact on Yield | Source |

|---|---|---|---|

| Catalyst (CuBr) | 5–15 mol% | ↑ Yield (10–25%) | |

| Temperature | 25–50°C | Optimal at 35°C | |

| Reaction Time | 24–72 hours | Plateau at 48h |

Q. Table 2: Toxicological Classification

| Endpoint | Classification | Basis | Source |

|---|---|---|---|

| Skin Irritation | Category 2 | Analog data | |

| Carcinogenicity | Not classified (IARC) | No IARC listing |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.